molecular formula C18H19ClN6O3S B2705209 3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421498-53-4

3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2705209
CAS No.: 1421498-53-4
M. Wt: 434.9
InChI Key: YUKCRMIXDXTDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization: 3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative with the molecular formula C 18 H 19 ClN 6 O 3 S and a molecular weight of 434.9 g/mol . It is supplied as a solid and is identified by the CAS Registry Number 1421498-53-4. Research Applications and Value: This compound is a specialized research chemical designed for investigative applications in medicinal chemistry and biochemistry. Its molecular structure, featuring a benzenesulfonamide group linked to a pyrimidine-pyridine scaffold, is characteristic of ligands developed for targeting enzyme active sites . Benzenesulfonamide derivatives are a significant class of bioactive molecules studied extensively for their ability to inhibit metalloenzymes, particularly carbonic anhydrases . The structural motif present in this compound suggests potential as a valuable chemical probe for studying enzyme function and signal transduction pathways. Mechanistic Insights: While the specific biological profile of this compound is subject to ongoing research, structurally related sulfonamides are known to act as potent inhibitors of carbonic anhydrase isozymes. These enzymes play critical roles in physiological pH regulation and are implicated in various disease states. The primary mechanism involves the coordination of the sulfonamide nitrogen to a zinc ion located at the bottom of the enzyme's active site, a binding mode that is well-established for this chemical class . The extended molecular structure of this reagent, with its chloro-methoxybenzene and aminopyrimidine components, is engineered to interact with both the hydrophobic and hydrophilic regions of the target active site, which can confer selectivity for specific enzyme isoforms . Usage and Handling: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's chemical safety guidelines. The solid should be stored in a cool, dry place, and solutions should be prepared under sterile conditions if required for biological assays.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3S/c1-28-15-6-5-13(10-14(15)19)29(26,27)24-9-8-21-17-11-18(23-12-22-17)25-16-4-2-3-7-20-16/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCRMIXDXTDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities, particularly in the context of cancer treatment and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

  • Molecular Formula : C24H20ClN5O2
  • Molecular Weight : 445.9 g/mol
  • CAS Number : 848139-78-6

The compound acts primarily as a sulfonamide derivative , which has been reported to exhibit various biological activities, including:

  • Inhibition of Carbonic Anhydrases (CAs) : Research indicates that certain sulfonamide derivatives can selectively inhibit isoforms of carbonic anhydrase, particularly CA IX, which is overexpressed in many tumors. For instance, a related benzenesulfonamide demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, highlighting its potential in cancer therapy .

Anticancer Activity

Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positivity by 22-fold compared to controls suggests a strong apoptotic effect .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been studied using isolated rat heart models. For example, a study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that specific compounds could significantly lower perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing hypertension .

Case Studies

  • Study on Perfusion Pressure : In an isolated rat heart model, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure significantly compared to control conditions. This suggests a possible mechanism where the compound interacts with calcium channels, thereby affecting cardiovascular function .
  • Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that certain sulfonamide derivatives could induce significant apoptosis in breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Analysis

Compound NameTarget ActivityIC50 (nM)Reference
3-Chloro-4-methoxy-N-(2-(6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamideCA IX InhibitionNot specified
4-(2-aminoethyl)-benzenesulfonamidePerfusion Pressure ReductionNot specified
Related Benzenesulfonamide DerivativeApoptosis Induction (MDA-MB-231)10.93 - 25.06

Comparison with Similar Compounds

Key Comparisons :

  • Melting Points : Compound 11 melts at 177–180°C , suggesting high crystallinity, whereas the target compound’s melting point is unreported but likely lower due to less rigid substituents.
  • Synthetic Routes: The target compound’s synthesis likely involves amination and coupling steps similar to those in but with pyridin-2-ylamino-specific reagents.

Quinoline- and Pyrimidine-Containing Analogues ()

lists compounds like 2-chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzenesulfonamide, which replaces the pyrimidine-pyridine unit with a quinoline-pyrazole system.

Key Comparisons :

  • Bioactivity: Quinoline derivatives often target DNA topoisomerases or kinases, whereas pyrimidine-pyridine systems (as in the target compound) may favor ATP-binding pocket interactions in kinases .
  • Steric Effects: The quinoline’s planar structure could enhance π-π stacking but reduce conformational flexibility compared to the pyrimidine-pyridine motif.

Diethylamino-Substituted Pyrimidine Analogue ()

The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) has a diethylamino group on the pyrimidine ring, contrasting with the target compound’s pyridin-2-ylamino group.

Key Comparisons :

  • Molecular Weight : At 441.5 g/mol , this analogue is heavier than the target compound (estimated ~450–470 g/mol), which may affect bioavailability.

Data Table: Structural and Physical Properties Comparison

Property Target Compound Compound 11 CAS 923216-86-8
Core Structure Benzenesulfonamide + pyrimidine-pyridine Benzenesulfonamide + imidazole-thioether Benzenesulfonamide + diethylamino-pyrimidine
Key Substituents 3-Cl, 4-OCH₃, pyridin-2-ylamino 6-Cl-benzodioxolyl, 3-methyl-2-thioxoimidazole 4-OCH₃, diethylamino, 6-methylpyrimidine
Molecular Weight ~450–470 g/mol (estimated) Not reported 441.5 g/mol
Melting Point Not reported 177–180°C Not reported
Functional Groups Sulfonamide, pyridine, pyrimidine Sulfonamide, thioether, imidazole Sulfonamide, diethylamino

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Pyrimidine and pyridine moieties are coupled via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, reacting 6-chloropyrimidin-4-amine derivatives with pyridin-2-amine under Pd catalysis .
  • Sulfonamide formation : The benzenesulfonamide group is introduced by reacting sulfonyl chlorides with amines in the presence of a base (e.g., Et₃N) .
  • Key conditions : Solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically influence yield. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is X-ray crystallography employed to resolve the molecular structure, and what are common challenges?

  • Data collection : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) is standard. Crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water) .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Challenges include handling disordered solvent molecules and twinning, addressed using SQUEEZE in PLATON .
  • Validation : R-factor (<5%) and residual electron density maps confirm structural accuracy .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., pyrimidine protons at δ 8.2–8.5 ppm; sulfonamide NH at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~500) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can synthesis scalability be improved without compromising stereochemical fidelity?

  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation), reducing reaction time from hours to minutes .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., catalyst loading, stoichiometry) maximizes yield. Central Composite Design (CCD) models non-linear interactions .
  • Automated purification : Flash chromatography systems with UV detection streamline isolation of intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Assay validation : Cross-check in vitro results (e.g., kinase inhibition IC₅₀) with orthogonal assays (SPR, thermal shift) to confirm target engagement .
  • Docking refinement : Molecular dynamics simulations (AMBER, GROMACS) account for protein flexibility, improving binding mode accuracy vs. rigid docking .
  • Solvent effects : Re-evaluate computational models using explicit solvent (TIP3P) instead of implicit (GB/SA) to better mimic physiological conditions .

Q. How do solvent molecules or counterions affect crystallographic refinement, and how are these mitigated?

  • Disorder modeling : Partial occupancy solvent molecules (e.g., H₂O, DMF) are identified via difference Fourier maps and refined isotropically .
  • SQUEEZE algorithm : Removes diffuse electron density from disordered solvents, improving R-factors .
  • Counterion placement : Anions (e.g., Cl⁻) are positioned using geometric restraints and validated via B-factor analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa) to identify confounding variables .
  • Dose-response validation : Re-test the compound in parallel with positive controls (e.g., staurosporine) under standardized protocols .
  • Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to rule out polypharmacology effects .

Q. What methodologies reconcile conflicting solubility data in different solvent systems?

  • Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH to predict solubility in novel solvents (e.g., PEG-400 vs. cyclodextrin solutions) .
  • Co-solvency approaches : Blend solvents (e.g., DMSO:EtOH 1:1) to enhance aqueous solubility while avoiding precipitation .
  • Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregation below the solubility limit .

Tables for Key Data

Q. Table 1: Synthetic Optimization via DoE (Example)

VariableRange TestedOptimal ValueImpact on Yield
Catalyst Loading1–5 mol% Pd3 mol%+22%
Temperature80–120°C100°C+15%
Reaction Time6–24 h12 h+10%

Q. Table 2: Crystallographic Refinement Metrics

ParameterValueAcceptable Range
R₁ (all data)0.045<0.05
wR₂ (reflections)0.121<0.15
CCDC Deposition2250001N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.